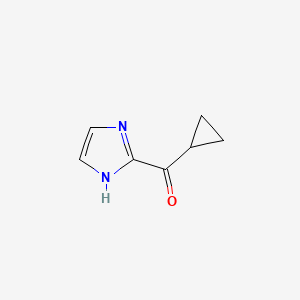

cyclopropyl(1H-imidazol-2-yl)methanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl(1H-imidazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6(5-1-2-5)7-8-3-4-9-7/h3-5H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXBJFQNNCZHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952200-96-3 | |

| Record name | 2-cyclopropanecarbonyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Cyclopropyl 1h Imidazol 2 Yl Methanone

Established Synthetic Routes to Cyclopropyl(1H-imidazol-2-yl)methanone and Analogues

The synthesis of 2-acylimidazoles, such as this compound, is approached through several established routes. These methods focus on the strategic construction of the imidazole (B134444) core, the introduction of the cyclopropyl (B3062369) moiety, and the formation of the ketone linkage.

Condensation Reactions for Imidazole Ring Formation

The formation of the imidazole ring is a cornerstone of the synthesis. Classical methods like the Debus synthesis, first reported in 1858, involve the condensation of a glyoxal (B1671930), an aldehyde, and ammonia (B1221849) to form the imidazole core. pharmaguideline.com This approach allows for the creation of variously substituted imidazoles. pharmaguideline.com A related method, the Radziszewski synthesis, also utilizes a dicarbonyl compound, an aldehyde, and ammonia, with formamide (B127407) sometimes serving as a substitute for ammonia. pharmaguideline.comwjpsonline.com

Modern variations of these condensation reactions often use ammonium (B1175870) acetate (B1210297) as the source of ammonia. rsc.orgnih.gov These reactions can be catalyzed by various agents to improve efficiency. For instance, the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate can be catalyzed by fluoroboric acid-derived systems or metal salts like zinc tetrafluoroborate (B81430) to produce trisubstituted imidazoles. rsc.org

The general mechanism for these condensations involves the initial formation of an imine from the aldehyde and ammonia, followed by reaction with the dicarbonyl compound (e.g., glyoxal) to form a diimine intermediate. Subsequent cyclization and dehydration/oxidation steps lead to the aromatic imidazole ring. Theoretical studies on the reaction of glyoxal with ammonia suggest that the process involves key intermediates like diaminoethanediol and that the pathway is thermodynamically favorable. researchgate.net

Introduction of the Cyclopropyl Group

The cyclopropyl group is a valuable structural motif in medicinal chemistry due to its unique electronic and steric properties. fiveable.meunl.pt Its introduction into a molecule can be achieved through several methods. One common strategy is to use a building block that already contains the cyclopropyl ring. Reagents like cyclopropylamine, cyclopropanecarbonyl chloride, and cyclopropylmagnesium bromide are frequently used in synthesis. researchgate.netnih.gov For instance, a cross-coupling reaction between an aryl halide and cyclopropylmagnesium bromide, catalyzed by palladium, can effectively form an aryl-cyclopropane bond. organic-chemistry.org

Alternatively, the cyclopropane (B1198618) ring can be constructed directly on a precursor molecule through cyclopropanation reactions. wikipedia.org Notable methods include:

The Simmons-Smith Reaction: This involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. organic-chemistry.org

The Corey-Chaykovsky Reaction: This method uses a sulfur ylide to react with an α,β-unsaturated carbonyl compound to form a cyclopropane ring. researchgate.net

A novel, two-step aldehyde homologation has been developed to produce cyclopropyl aldehydes from O-enecarbamates, which can then be used in further synthetic steps. nd.edu

In the context of synthesizing this compound, the cyclopropyl group can be introduced by using cyclopropyl-containing starting materials in the imidazole-forming condensation reaction, such as cyclopropyl glyoxal or cyclopropanecarboxaldehyde (B31225).

Formation of the Methanone (B1245722) Linkage

The ketone (methanone) linkage between the imidazole and cyclopropyl rings is a key structural feature. This can be formed in several ways, often involving 2-acylimidazole intermediates. Acylimidazoles are versatile building blocks in organic synthesis, serving as ester or amide surrogates. nih.govresearchgate.net

One direct approach is the acylation of a pre-formed imidazole ring. This can be accomplished by reacting a 2-lithioimidazole species with a cyclopropyl acylating agent like cyclopropanecarbonyl chloride. The 2-lithioimidazole is typically generated by treating a protected imidazole with a strong base like butyllithium. psu.edu Another method involves the oxidation of a corresponding secondary alcohol, (cyclopropyl)(1H-imidazol-2-yl)methanol.

Alternatively, the entire cyclopropyl-methanone fragment can be built into one of the precursors for the imidazole ring synthesis. For example, using a cyclopropyl-substituted α-dicarbonyl compound in a condensation reaction with an aldehyde and ammonia source would directly yield the desired 2-acylimidazole structure. nih.gov Tandem reactions, such as the asymmetric conjugate addition of dialkylzinc reagents to unsaturated acylimidazoles followed by trapping the resulting zinc enolate, provide another advanced method for constructing complex acylimidazoles. nih.gov

Multi-Component Reactions in Imidazole Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, avoiding the need to isolate intermediates. bohrium.com This strategy is widely applied to the synthesis of substituted imidazoles. bohrium.com

The Debus-Radziszewski synthesis can be considered a multi-component reaction, typically involving an α-dicarbonyl compound, an aldehyde, and an ammonia source. wjpsonline.comorientjchem.org Numerous catalysts have been developed to enhance the yields and scope of these MCRs. For example, copper(I) iodide (CuI) has been shown to be an effective catalyst for the three-component reaction of benzoin, an aldehyde, and ammonium acetate to produce 2,4,5-trisubstituted imidazoles in high yields and short reaction times. nih.gov Other catalysts, such as erbium triflate and ferric chloride/iodine, have also been successfully employed in MCRs to generate highly substituted imidazoles. organic-chemistry.org Silver-catalyzed tandem three-component reactions of amidines, ynals, and carboxylic acids also provide an efficient route to imidazole skeletons. nih.gov

These MCRs offer a powerful and atom-economical approach to constructing the this compound core by appropriately choosing the starting components, such as using cyclopropanecarboxaldehyde as the aldehyde component.

Precursor Chemistry and Intermediate Compounds in the Synthesis Pathway

A common and crucial precursor is imidazole-2-carboxaldehyde . orgsyn.org This compound can be synthesized through various routes, including the oxidation of the corresponding alcohol (imidazole-2-methanol) or the formylation of a 2-lithioimidazole derivative. psu.eduorgsyn.org An improved synthesis involves the reaction of dichloroacetonitrile (B150184) with aminoacetaldehyde dimethyl acetal, followed by cyclization and hydrolysis. acs.orgacs.org Once obtained, imidazole-2-carboxaldehyde can be reacted with a cyclopropyl organometallic reagent (e.g., a Grignard reagent) to form the secondary alcohol, which is then oxidized to the final methanone product.

Another key intermediate is the 2-acylimidazole structure itself. These are often synthesized via the oxidation of 2-benzylimidazoles or through coupling reactions. Catalytic stereodivergent allylic alkylation of 2-acylimidazoles has been demonstrated as a powerful tool for creating stereogenic centers adjacent to the carbonyl group, highlighting the synthetic utility of these intermediates. snnu.edu.cn

In condensation pathways, precursors include an α-dicarbonyl compound, an aldehyde, and an ammonia source. For the target molecule, these could be:

Glyoxal , cyclopropanecarboxaldehyde , and ammonium acetate .

Cyclopropyl glyoxal , an aldehyde (like formaldehyde), and ammonium acetate.

The table below summarizes some of the key precursors and their roles.

| Precursor/Intermediate | Role in Synthesis |

| Imidazole-2-carboxaldehyde | Key intermediate for introducing the acyl group via reaction with a cyclopropyl nucleophile. orgsyn.orgacs.org |

| Cyclopropanecarbonyl chloride | Acylating agent for a pre-formed imidazole ring. |

| Cyclopropylmagnesium bromide | Nucleophilic source of the cyclopropyl group, reacting with an aldehyde or acyl derivative. researchgate.net |

| Glyoxal | A common 1,2-dicarbonyl component in Debus-Radziszewski type syntheses. pharmaguideline.comgoogle.com |

| Cyclopropanecarboxaldehyde | Aldehyde component in multi-component reactions, introducing the cyclopropyl group. |

| Ammonium Acetate | Common nitrogen source for imidazole ring formation in condensation reactions. nih.govderpharmachemica.com |

| (Cyclopropyl)(1H-imidazol-2-yl)methanol | The direct precursor to the target ketone via oxidation. |

Optimization Strategies for Synthetic Yields and Purity

Optimizing the synthesis of imidazoles is crucial for improving efficiency and making processes more commercially viable and environmentally friendly. Several strategies are employed to enhance reaction yields and product purity.

Catalyst and Solvent Screening: The choice of catalyst and solvent can dramatically impact reaction outcomes. For copper-catalyzed MCRs, screening various copper(I) salts (CuCl, CuBr, CuI) and solvents (DMSO, DMF, butanol, ethanol) revealed that CuI in refluxing butanol provided the best yield in the shortest time for certain trisubstituted imidazoles. nih.gov For other MCRs, solid-supported catalysts like HBF₄–SiO₂ have proven highly effective and recyclable. rsc.org

Reaction Conditions: Parameters such as temperature, reaction time, and reactant stoichiometry are critical variables. Design of Experiments (DOE) methodologies, like factorial design and central composite design, are powerful statistical tools used to systematically optimize these parameters. derpharmachemica.com For instance, in the synthesis of a phenyl imidazole propionate (B1217596) derivative, the molar quantity of ammonium acetate and the reaction temperature were identified as the most significant factors affecting yield. derpharmachemica.com

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can significantly accelerate reaction rates and improve yields compared to conventional heating. orientjchem.org This "green chemistry" approach often leads to shorter reaction times and cleaner reaction profiles. An optimized microwave-assisted method for the Debus-Radziszewski synthesis was developed using a factorial design to balance microwave power and time for maximum yield. orientjchem.org

The table below illustrates the effect of different optimization parameters on imidazole synthesis.

| Parameter | Strategy | Example Outcome | Reference |

| Catalyst | Screening Cu(I) salts | CuI found to be superior to CuCl and CuBr for a specific MCR. | nih.gov |

| Solvent | Changing reaction medium | Butanol at reflux gave an 85% yield in 20 min, outperforming DMF, ethanol, and methanol (B129727). | nih.gov |

| Temperature | DOE-based optimization | Yield increased from 52% to 79% with an increase in both temperature and ammonium acetate quantity. | derpharmachemica.com |

| Energy Source | Microwave vs. Conventional Heating | Optimized microwave conditions (720 watts, 7 min) provided high yields for substituted imidazoles. | orientjchem.org |

By systematically applying these optimization strategies, chemists can develop robust, high-yielding, and pure synthetic routes to this compound and its analogues.

Stereoselective Synthesis Approaches for Chiral Analogues

The presence of the cyclopropyl ring and the potential for substitution on both the imidazole and cyclopropyl moieties allows for the existence of chiral analogues of this compound. The development of stereoselective synthetic methods to access enantiomerically enriched forms of these analogues is crucial for investigating their chiroptical properties and biological activities.

One prominent strategy for the stereoselective synthesis of chiral cyclopropyl ketones involves the Corey-Chaykovsky reaction . While the classical reaction is often diastereoselective, enantioselective variants have been developed using chiral sulfur ylides. These reactions typically favor the formation of trans-substituted cyclopropanes. wikipedia.orgadichemistry.com The stereochemical outcome is often rationalized by the faster bond rotation in the betaine (B1666868) intermediate compared to the ring-closing step. adichemistry.com

A powerful and modern approach to chiral cyclopropyl ketones is through biocatalysis . Engineered enzymes, such as variants of sperm whale myoglobin (B1173299), have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. acs.orgdigitellinc.comrochester.edu This chemoenzymatic strategy offers a sustainable route to a diverse library of chiral cyclopropyl ketones with high stereocontrol. acs.orgdigitellinc.com For instance, an engineered myoglobin variant can facilitate the construction of these molecules with excellent diastereo- and enantioselectivity. acs.org

Another key strategy focuses on the asymmetric alkylation of 2-acylimidazoles . Chiral copper(I) complexes, such as those with (R)-DTBM-SEGPHOS as a ligand, have been successfully employed for the catalytic asymmetric α-alkylation of 2-acylimidazoles with various electrophiles. nih.govacs.org This method allows for the introduction of a chiral center adjacent to the carbonyl group with high enantioselectivity. nih.govacs.org By employing a suitable cyclopropyl-containing electrophile, this method could be adapted for the synthesis of chiral this compound analogues.

Furthermore, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been reported, enabling the construction of densely substituted cyclopentane (B165970) structures with high enantiocontrol. nih.gov While this transformation modifies the cyclopropyl ring, it highlights the potential for stereocontrolled reactions involving this moiety.

The table below summarizes potential stereoselective approaches applicable to the synthesis of chiral analogues of this compound.

| Method | Key Features | Potential Application to Target Compound | Reference(s) |

| Enantioselective Corey-Chaykovsky Reaction | Use of chiral sulfur ylides to induce enantioselectivity in cyclopropanation. | Cyclopropanation of an α,β-unsaturated 2-acylimidazole precursor using a chiral ylide. | wikipedia.orgadichemistry.com |

| Chemoenzymatic Cyclopropanation | Engineered enzymes (e.g., myoglobin variants) catalyze highly stereoselective cyclopropanation. | Reaction of a suitable olefin with a diazoacetylimidazole in the presence of an engineered enzyme. | acs.orgdigitellinc.comrochester.edu |

| Asymmetric Alkylation of 2-Acylimidazoles | Catalytic asymmetric α-alkylation using chiral metal complexes (e.g., Cu(I)-DTBM-SEGPHOS). | Alkylation of a 2-acylimidazole with a chiral cyclopropyl electrophile or vice-versa. | nih.govacs.orgsnnu.edu.cn |

| Enantioselective Photocatalysis | Lewis acid catalyzed enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones. | Potential for stereocontrolled transformations of the cyclopropyl ketone moiety in chiral analogues. | nih.gov |

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of paramount importance to minimize environmental impact. The development of synthetic routes for this compound can incorporate several green chemistry aspects.

The use of water as a solvent is a key principle of green chemistry. Several synthetic methods for imidazole derivatives have been developed in aqueous media. For instance, the synthesis of imidazole hybrids of pyrimidine (B1678525) has been achieved using water as an eco-friendly solvent. nih.gov The unique properties of acylimidazoles, such as their relatively high stability and solubility in water, make them amenable to reactions in aqueous environments. nih.gov

Catalysis plays a crucial role in green synthesis by replacing stoichiometric reagents and enabling more efficient transformations. The synthesis of imidazoles can be achieved using various catalytic systems, including reusable catalysts like nano-silica dendritic polymer-supported H3PW12O40 nanoparticles. mdpi.com Furthermore, some syntheses of 2,4,5-trisubstituted imidazoles have been developed to proceed without the addition of an external catalyst, representing a "catalyzed-by-itself" approach. nih.gov

Hydrogen-borrowing (HB) catalysis is a sustainable strategy for the formation of C-C bonds, including the synthesis of cyclopropanes. nih.govacs.org This method avoids the use of hazardous alkyl halides and generates less waste. nih.govacs.org An expedient method for the α-cyclopropanation of ketones using HB catalysis has been described, offering a greener alternative to traditional cyclopropanation methods. nih.gov

The use of ultrasonic irradiation is another green technique that can enhance reaction rates, improve yields, and reduce the need for hazardous solvents in the synthesis of imidazole-based compounds. mdpi.com For example, the ultrasound-assisted synthesis of 2,4,5-trisubstituted imidazoles has been shown to significantly shorten reaction times and improve yields compared to conventional heating. mdpi.com

The use of ionic liquids as recyclable reaction media is another avenue for greening the synthesis. The Corey-Chaykovsky epoxidation and cyclopropanation reactions have been successfully performed in the ionic liquid (bmim)PF6, demonstrating high yields and efficient recyclability of the solvent. organic-chemistry.org

The table below outlines how green chemistry principles can be integrated into the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference(s) |

| Use of Safer Solvents | Employing water or recyclable ionic liquids (e.g., (bmim)PF6) as the reaction medium. | Reduced environmental impact and potential for catalyst/solvent recycling. | nih.govorganic-chemistry.org |

| Catalysis | Utilizing reusable catalysts or catalyst-free conditions for imidazole synthesis. | Increased atom economy, reduced waste, and easier product purification. | mdpi.comnih.gov |

| Sustainable Methodologies | Employing hydrogen-borrowing catalysis for cyclopropane formation. | Avoidance of toxic reagents and reduced waste generation. | nih.govacs.org |

| Energy Efficiency | Using ultrasonic irradiation to accelerate reactions. | Shorter reaction times and potentially lower energy consumption. | mdpi.com |

Derivatization Strategies and Analogue Synthesis Based on Cyclopropyl 1h Imidazol 2 Yl Methanone Scaffold

Chemical Modifications of the Imidazole (B134444) Ring

The imidazole ring is a key pharmacophore in many biologically active compounds and offers several sites for chemical modification. These modifications can significantly impact the molecule's interaction with biological targets.

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated to introduce a wide range of substituents.

N-Alkylation: The alkylation of the imidazole nitrogen can be achieved using various alkylating agents. For instance, the use of a strong base like lithium diisopropylamide (LDA) can deprotonate the alpha-hydrogen of a ketone, facilitating subsequent alkylation. youtube.com While this is a general strategy for ketones, the principles can be applied to the synthesis of precursors or for modifications at other positions. The introduction of alkyl groups can influence the molecule's lipophilicity and steric profile. A study on the alkylation of ketones with alcohols catalyzed by chiral phosphoric acids demonstrated high diastereoselectivity and enantioselectivity, primarily for cyclic ketones, but also with some success for acyclic ketones. nih.gov Another approach involves a dual-activation strategy using a secondary amine and a low-valent rhodium complex to achieve mono-α-alkylation of ketones with simple olefins at the less hindered site. nih.gov

N-Arylation: The introduction of aryl groups at the imidazole nitrogen can be accomplished through various cross-coupling reactions. Palladium-catalyzed N-arylation has been a significant area of research. nih.gov A notable challenge in the N-arylation of unsymmetrical imidazoles is achieving regioselectivity. Research has shown that imidazoles can inhibit the formation of the active Pd(0)-ligand complex. nih.govmit.edu However, by pre-activating the palladium catalyst, a completely N1-selective arylation of unsymmetric imidazoles with aryl halides and triflates can be achieved. nih.govmit.edu This method has proven effective for a range of aryl and heteroaryl halides. nih.govmit.edu

Copper-catalyzed N-arylation offers a milder and often more cost-effective alternative. organic-chemistry.orgresearchgate.netacs.org Various copper(I) and copper(II) catalyst systems have been developed for the N-arylation of imidazoles with aryl halides and arylboronic acids. organic-chemistry.orgresearchgate.netacs.org These reactions often proceed under mild conditions and tolerate a variety of functional groups. organic-chemistry.orgacs.org For example, copper(I) oxide has been used as a heterogeneous catalyst for N-arylation with arylboronic acids at room temperature without the need for a base. organic-chemistry.org

A comparison of palladium- and copper-catalyzed N-arylation methods is presented in the table below.

| Catalyst System | Aryl Source | Key Advantages | Limitations |

| Palladium with biaryl phosphine (B1218219) ligands | Aryl halides, aryl triflates | High regioselectivity (N1), broad substrate scope | Catalyst inhibition by imidazole, may require pre-activation |

| Copper(I) or Copper(II) salts | Aryl halides, arylboronic acids | Mild reaction conditions, cost-effective, good functional group tolerance | Regioselectivity can be an issue, may require specific ligands |

Modifying the carbon backbone of the imidazole ring provides another layer of structural diversity. The synthesis of substituted imidazoles can be challenging, particularly for creating specific substitution patterns on tri- and tetra-substituted rings. acs.org

Multicomponent reactions (MCRs) have emerged as an efficient strategy for the synthesis of highly substituted imidazoles. bohrium.com For example, the Ugi and Passerini reactions followed by a post-cyclization sequence have been used to construct diverse imidazole derivatives in moderate to excellent yields. acs.org The van Leusen three-component imidazole synthesis is another common method, though it is primarily limited to the use of tosylmethyl isocyanide (TosMIC) or its derivatives. acs.org

The introduction of different substituents can dramatically alter the biological activity of the resulting compounds. For instance, in a series of 2,4,5-triaryl imidazole derivatives, those with electron-rich groups exhibited significant antioxidant activities. researchgate.net Conversely, the presence of electron-withdrawing groups like trifluoromethyl (CF3), cyano (CN), or nitro (NO2) at the meta position of the phenyl rings led to a loss of antifungal activity, while an electron-donating methyl group at the same position resulted in strong antifungal activity. researchgate.net

Structural Modifications at the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring can act as a bioisostere for other functional groups, such as alkenes. acs.org Due to its unique steric and electronic properties, it is a common motif in drug design. researchgate.netdigitellinc.com Replacing other groups with a cyclopropyl ring can enhance metabolic stability; for example, an N-cyclopropyl group is less prone to CYP450-mediated oxidation than an N-ethyl group. iris-biotech.de

Synthetic approaches to introduce or modify cyclopropyl groups are diverse and include:

Catalytic cyclopropanation of alkenes: This often involves the use of diazo compounds. researchgate.net

Corey-Chaykovsky reaction: This method can be used for the cyclopropanation of unsaturated ketones. nih.gov However, the cyclopropanation of 2-hydroxychalcones using this method can lead to a variety of products, making control of the reaction crucial. nih.gov

Cross-coupling reactions: Cyclopropyl groups can be installed via cross-coupling, although these methods may require high temperatures and basic conditions. digitellinc.com

Modifications can also involve the introduction of substituents onto the cyclopropyl ring itself. For example, substituting the cyclopropyl ring with a methyl group has been shown to block oxidation and improve metabolic stability in some contexts. hyphadiscovery.com

Diversification of the Methanone (B1245722) Linker and Adjacent Groups

The methanone (ketone) linker and the groups attached to it are also targets for modification. The reactivity of the ketone can be utilized for further derivatization.

One approach is the reduction of the ketone to a secondary alcohol. For example, C-2 aroyl imidazole derivatives can be reduced with sodium borohydride (B1222165) (NaBH4) under mild conditions to yield imidazolo methanol (B129727) derivatives. nih.gov These alcohol derivatives can then undergo further reactions, such as substitution with chloroacetyl chloride and subsequent cyclization to form 1,4-imidazoxazinone derivatives. nih.gov

Another strategy involves modifying the groups attached to the carbonyl. For instance, in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a key step is the reaction of an aromatic aldehyde with o-phenylenediamine. rsc.org By changing the starting aldehyde, a variety of aryl groups can be introduced adjacent to the methanone linker.

Rational Design of Analogues for Structure-Activity Relationship Studies

The synthesis of a focused library of analogues is essential for understanding the structure-activity relationships (SAR) of the cyclopropyl(1H-imidazol-2-yl)methanone scaffold. SAR studies aim to identify which parts of the molecule are critical for its biological activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. researchgate.netmdpi.com

For example, in a series of 1,5-dihydrobenzo[e] iris-biotech.dehyphadiscovery.comoxazepin-2(3H)-ones, SAR studies were initiated to improve moderate potency and metabolic stability. mdpi.com By systematically modifying substituents at different positions, researchers were able to identify analogues with improved properties. mdpi.com Similarly, SAR studies of 2,4-diphenyl-1H-imidazole analogues led to the identification of potent and selective CB2 receptor agonists. nih.gov

The design of analogues often involves considering the electronic and steric effects of different substituents. For instance, the replacement of a cyclopropyl substituent with a tert-butyl group was explored to increase the hydrolytic stability of azole derivatives through steric shielding. acs.org

The following table summarizes key findings from SAR studies on related imidazole-containing compounds.

| Compound Series | Target | Key SAR Findings |

| 2,4-Diphenyl-1H-imidazole analogues | CB2 receptor | Modifications led to potent and selective agonists for potential chronic pain treatment. nih.gov |

| 1,5-Dihydrobenzo[e] iris-biotech.dehyphadiscovery.comoxazepin-2(3H)-ones | AML cell differentiation | Systematic substitution improved potency and metabolic stability. mdpi.com |

| Curacin A analogues | Antimitotic agents | Replacement of a thiazoline (B8809763) ring with other heterocycles and modification of a diene segment were explored. acs.org |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds, which can be screened for biological activity. acs.org This approach is particularly well-suited for exploring the chemical space around the this compound scaffold.

Multicomponent reactions are a cornerstone of combinatorial synthesis due to their efficiency in building molecular complexity in a single step. bohrium.com The Ugi and Passerini reactions, for example, allow for the one-pot construction of diverse imidazole derivatives by varying the starting materials (amine, oxo-component, isocyanide, and carboxylic acid). acs.org

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, is another valuable tool for library generation. A library of imidazole-1,2,3-triazole hybrids was synthesized using this approach, leading to the discovery of compounds with potent anticancer activity. nih.gov

These combinatorial approaches, combined with high-throughput screening, can accelerate the discovery of new drug candidates based on the this compound core structure.

Advanced Structural Characterization and Elucidation of Cyclopropyl 1h Imidazol 2 Yl Methanone and Derivatives

Comprehensive Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for the initial characterization and ongoing analysis of cyclopropyl(1H-imidazol-2-yl)methanone and related compounds. These techniques probe the interactions of molecules with electromagnetic radiation, yielding detailed information about their atomic composition, bonding, and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By observing the magnetic behavior of atomic nuclei, typically protons (¹H NMR) and carbon-13 (¹³C NMR), chemists can map out the carbon-hydrogen framework. rsc.org In the context of this compound derivatives, ¹H NMR spectra would be expected to show characteristic signals for the cyclopropyl (B3062369) and imidazolyl protons. The chemical shifts (δ) and coupling constants (J) of these signals provide insights into the electronic environment and dihedral angles between adjacent protons, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Imidazole (B134444) N-H | 12.0 - 13.0 | br s | - |

| Imidazole C-H | 7.0 - 7.5 | m | - |

| Cyclopropyl CH | 2.5 - 3.0 | m | - |

| Cyclopropyl CH₂ | 1.0 - 1.5 | m | - |

Note: This is a generalized prediction based on related structures.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 185 - 195 |

| Imidazole C=N | 140 - 150 |

| Imidazole C-C | 120 - 130 |

| Cyclopropyl CH | 15 - 25 |

| Cyclopropyl CH₂ | 5 - 15 |

Note: This is a generalized prediction based on related structures.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. mdpi.com These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies. For this compound, the IR and Raman spectra would be expected to display characteristic absorption bands corresponding to the various functional groups.

The most prominent feature in the IR spectrum would likely be the strong absorption band of the carbonyl (C=O) group, typically appearing in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the imidazole ring would give rise to a broad absorption band in the range of 3200-3500 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and imidazole rings would be observed around 2900-3100 cm⁻¹. The "fingerprint" region, below 1500 cm⁻¹, would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule as a whole. researchgate.net

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. mdpi.com While strong IR absorptions are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Thus, the C-C stretching vibrations of the cyclopropyl ring might be more prominent in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Imidazole N-H | Stretch | 3200 - 3500 (broad) |

| Imidazole C-H | Stretch | 3000 - 3100 |

| Cyclopropyl C-H | Stretch | 2900 - 3000 |

| Carbonyl C=O | Stretch | 1650 - 1700 (strong) |

| Imidazole C=N | Stretch | 1500 - 1600 |

| Imidazole C-N | Stretch | 1250 - 1350 |

Note: These are generalized predictions based on known functional group absorption regions.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the molecular formula can be unequivocally established. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

In addition to providing an accurate mass, HRMS can also offer insights into the structure of the molecule through analysis of its fragmentation pattern. Upon ionization, the molecular ion can undergo characteristic fragmentation, breaking into smaller, charged species. The fragmentation pattern of this compound would be expected to show losses of the cyclopropyl group, the carbonyl group, and fragments of the imidazole ring. These fragmentation pathways can be used to piece together the structure of the parent molecule. For instance, predicted collision cross-section values for related compounds like (1-cyclopropyl-1H-imidazol-2-yl)methanol have been calculated, which can be a useful parameter in advanced mass spectrometry studies. uni.lu

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography offers the most definitive picture of its three-dimensional structure in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the positions of all atoms in the crystal lattice, providing precise bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound has not been reported in the reviewed literature, studies on related imidazole derivatives have demonstrated the power of this technique. researchgate.nettjpr.org For example, the crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinoline has been determined, revealing the spatial arrangement of the cyclopropyl and imidazole moieties relative to the rest of the molecule. researchgate.net Such studies can also provide information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal. mdpi.com

Table 4: Illustrative Crystallographic Data for an Imidazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 10.1234(6) | researchgate.net |

| b (Å) | 8.9769(5) | researchgate.net |

| c (Å) | 22.1431(10) | researchgate.net |

| β (°) | 99.876(4) | researchgate.net |

| Volume (ų) | 1987.4(2) | researchgate.net |

Note: This data is for a related compound, 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinoline, and serves as an example of the type of information obtained from X-ray crystallography.

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral)

Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are used to study chiral molecules. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. If this compound or its derivatives were to contain a stereocenter, chiroptical spectroscopy would be essential for determining its absolute configuration.

The parent compound, this compound, is not chiral. However, if a substituent were introduced that created a stereocenter, for example, on the cyclopropyl ring or as a substituent on the imidazole ring, the resulting enantiomers would have mirror-image CD spectra. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations, the absolute configuration of the chiral center could be assigned.

Computational Chemistry and Theoretical Studies of Cyclopropyl 1h Imidazol 2 Yl Methanone

Quantum Chemical Calculations of Electronic Structure and Properties (e.g., HOMO-LUMO analysis, molecular orbitals)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. plos.org Methods like DFT at the B3LYP/6-311++G(d,p) level of theory are commonly employed to determine the optimized molecular geometry and analyze frontier molecular orbitals. mdpi.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity and stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and chemically reactive. irjweb.com

For imidazole (B134444) derivatives, the HOMO is often located over the imidazole ring, while the LUMO may be distributed across the carbonyl and adjacent groups. This distribution governs the sites susceptible to electrophilic and nucleophilic attack. Analysis of the molecular orbitals provides a visual representation of electron density and the regions of the molecule most likely to participate in chemical reactions. plos.org

Table 1: Representative Frontier Orbital Energies for an Imidazole Derivative This table presents plausible values based on published data for structurally related compounds to illustrate the concept.

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.35 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.81 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.54 | A larger gap indicates higher kinetic stability and lower chemical reactivity. irjweb.com |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For cyclopropyl(1H-imidazol-2-yl)methanone, MD simulations can reveal its conformational flexibility, showing how the cyclopropyl (B3062369) and imidazole rings orient relative to each other. Such studies have been used to determine the most stable conformations of molecules containing a cyclopropyl-ketone fragment. uwlax.edu

The simulation tracks the trajectories of atoms, governed by a molecular mechanics force field, providing a dynamic picture of the molecule's behavior. This is particularly useful for understanding how the molecule behaves in different environments, such as in a solvent like water. Solvation effects, including the formation of hydrogen bonds between the imidazole nitrogen atoms and water molecules, can be explicitly modeled. These simulations help identify the most stable solvated conformations and predict how the molecule's shape might change upon entering a biological system, which is critical for its interaction with target proteins. Conformational searches using molecular mechanics are a common preliminary step to identify low-energy structures for further analysis. mdpi.com

In Silico Prediction of Reactivity and Stability

The stability and reactivity of this compound can be predicted using global reactivity descriptors derived from quantum chemical calculations. irjweb.com These descriptors, based on the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's chemical behavior.

Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. A higher value indicates greater stability. irjweb.com

Chemical Softness (S): The reciprocal of hardness; a higher value suggests greater reactivity. researchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (electron acceptor). irjweb.com

Table 2: Predicted Global Reactivity Descriptors This table contains representative values for illustrative purposes, based on general principles for similar heterocyclic compounds.

| Descriptor | Formula | Typical Value Range | Interpretation for the Molecule |

| Chemical Hardness (η) | (I - A) / 2 | 2-3 eV | Indicates good molecular stability. irjweb.com |

| Chemical Softness (S) | 1 / η | 0.3-0.5 eV⁻¹ | Reflects moderate reactivity. researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | 4-5 eV | Shows a strong tendency to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 1.5-2.5 eV | Measures the capacity to accept electrons in a reaction. irjweb.com |

Ligand-Target Docking and Scoring to Elucidate Binding Modes (excluding efficacy/clinical outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, this method can be used to hypothesize how it might interact with the active site of an enzyme or receptor. The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, typically reported as a docking score or binding energy in kcal/mol. nih.govnih.gov

The results of a docking simulation reveal potential binding modes and key intermolecular interactions, such as:

Hydrogen bonds: Often formed between the imidazole nitrogen atoms or the carbonyl oxygen and amino acid residues like Arginine or Serine. nih.gov

Hydrophobic interactions: Involving the cyclopropyl group and nonpolar amino acid residues.

Pi-stacking or Pi-cation interactions: Involving the aromatic imidazole ring.

These studies are crucial for structure-based drug design, providing a rational basis for modifying the ligand's structure to improve its binding affinity for a specific target, without making claims about its biological or clinical effectiveness. nih.gov

Table 3: Hypothetical Docking Results for this compound with a Kinase Target This table is a representative example of docking simulation output.

| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Type of Interaction |

| Tyrosine Kinase (e.g., PDB: 1HNJ) | -5.1 | Val25, Leu83, Ala40 | Hydrophobic |

| Lys22, Asp145 | Hydrogen Bond | ||

| Phe81 | Pi-Pi Stacking |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties. springernature.com A QSPR model is a mathematical equation that can predict properties for new or unsynthesized compounds based solely on their chemical structure. springernature.com

For this compound, a QSPR model could be developed to predict a range of important properties relevant to drug development, such as:

Aqueous solubility

Melting point

LogP (lipophilicity)

Metabolic stability

Building a QSPR model involves several steps: compiling a dataset of compounds with known properties, calculating a large number of molecular descriptors (features describing the structure), selecting the most relevant descriptors, and using statistical methods or machine learning to build and validate the predictive model. nih.gov While no specific QSPR model for this compound has been published, this methodology represents a powerful tool for the in silico screening and optimization of this and related compounds. nih.gov

Mechanistic Biochemical and Biological Studies Preclinical, Non Clinical Focus

In Vitro Enzyme Inhibition and Activation Studies

In an in vitro protein tyrosine kinase assay, AT9283 was found to directly inhibit Spleen tyrosine kinase (Syk) activity. nih.gov Syk is a crucial non-receptor tyrosine kinase involved in the signaling pathways of immune cells. The inhibitory effect of AT9283 on Syk is a key mechanism behind its observed biological effects in mast cells. nih.gov

Furthermore, AT9283 has been reported to be a multi-targeted kinase inhibitor, with activity against Aurora A, Aurora B, Janus kinases (JAKs), Abelson murine leukemia viral oncogene homolog 1 (Abl), and Fms-like tyrosine kinase 3 (Flt3). nih.gov This broad-spectrum kinase inhibition highlights the potential of the core chemical structures within AT9283 to interact with the ATP-binding sites of various kinases.

Other studies on different imidazole-based compounds have also demonstrated significant enzyme inhibition. For instance, certain 2-thio-diarylimidazoles have been synthesized and shown to selectively inhibit cyclooxygenase-2 (COX-2) over COX-1. nih.gov Similarly, novel 1,2,4-triazole (B32235) derivatives bearing an azinane moiety have been found to be potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov

Table 1: In Vitro Enzyme Inhibition by AT9283

| Enzyme Target | Compound | Effect | IC50 |

|---|---|---|---|

| Spleen tyrosine kinase (Syk) | AT9283 | Inhibition | Not specified in provided text |

| Aurora A | AT9283 | Inhibition | Not specified in provided text |

| Aurora B | AT9283 | Inhibition | Not specified in provided text |

| JAKs | AT9283 | Inhibition | Not specified in provided text |

| Abl | AT9283 | Inhibition | Not specified in provided text |

Receptor Binding Assays and Ligand Efficacy at a Biochemical or Cellular Level

Receptor binding assays for cyclopropyl(1H-imidazol-2-yl)methanone itself are not described in the available scientific literature. However, studies on structurally related compounds provide insights into potential receptor interactions.

A study on the stereoisomers of 2-(1H-imidazol-4-yl)cyclopropylamine, a compound with a similar cyclopropyl (B3062369) and imidazole (B134444) core, investigated their activity at histamine (B1213489) receptors. The (1S,2S)-enantiomer was identified as an agonist at the histamine H3 receptor in both rat cortex and guinea pig jejunum, with pD2 values of 7.1 and 6.6, respectively. nih.gov The (1R,2R)-enantiomer was found to be approximately ten times less active. nih.gov Both enantiomers displayed weak activity at histamine H1 and H2 receptors. nih.gov

Another area of research has focused on the E-type prostanoid receptor 4 (EP4), a G-protein-coupled receptor. A benzimidazole (B57391) derivative containing a cyclopropylmethyl group was discovered to be a potent and orally bioavailable EP4 receptor antagonist. researchgate.net This finding suggests that the cyclopropyl moiety can be a key feature for interaction with this class of receptors.

Characterization of Intracellular Target Interactions (e.g., protein-ligand binding)

Direct studies on the intracellular target interactions of this compound are not available. However, the mechanism of the related compound AT9283 has been investigated in detail. While AT9283 was found to directly inhibit Syk activity in an in vitro kinase assay, its interaction within the cellular context of mast cells presents a more nuanced picture. nih.gov

Interestingly, in antigen-stimulated mast cells, AT9283 did not inhibit the phosphorylation of Syk itself. Instead, it suppressed the activation of downstream substrate proteins of Syk, such as Linker for Activation of T-cells (LAT). nih.gov This indicates that within the cell, AT9283 may not directly prevent the initial activation of Syk by Src-family kinases but rather interferes with Syk's ability to phosphorylate its subsequent targets in the signaling cascade. nih.gov This modulation of substrate phosphorylation is a key aspect of its intracellular mechanism of action.

Investigation of Signaling Pathway Modulation in Model Systems

The modulation of signaling pathways has been a central focus of research on derivatives of this compound. The compound AT9283 has been shown to significantly impact the IgE-mediated signaling cascade in mast cells. nih.gov

Upon crosslinking of the high-affinity IgE receptor (FcεRI), a signaling cascade is initiated, leading to mast cell degranulation and cytokine release. AT9283 was found to inhibit the activation of key downstream signaling molecules following Syk activation. Specifically, it suppressed the activation of phospholipase C gamma 1 (PLCγ1) and Akt (also known as protein kinase B). nih.gov

Furthermore, AT9283 inhibited the activation of mitogen-activated protein (MAP) kinases, including JNK, Erk1/2, and p38. nih.gov The inhibition of these pathways ultimately leads to a reduction in the release of inflammatory mediators. For example, AT9283 reversibly inhibited antigen-IgE induced degranulation in mast cells with an IC50 of approximately 0.58 μM and suppressed the secretion of the inflammatory cytokines interleukin-4 (IL-4) and tumor necrosis factor-alpha (TNF-α) with IC50 values of approximately 0.09 μM and 0.19 μM, respectively. nih.gov

Table 2: Modulation of Signaling Pathways by AT9283 in Mast Cells

| Signaling Molecule/Process | Effect of AT9283 | IC50 |

|---|---|---|

| Degranulation | Inhibition | ~0.58 μM |

| IL-4 Secretion | Inhibition | ~0.09 μM |

| TNF-α Secretion | Inhibition | ~0.19 μM |

| LAT Activation | Suppression | Dose-dependent |

| PLCγ1 Activation | Inhibition | Dose-dependent |

| Akt Activation | Inhibition | Dose-dependent |

| JNK Activation | Inhibition | Dose-dependent |

| Erk1/2 Activation | Inhibition | Dose-dependent |

In Vivo Target Engagement Studies in Relevant Model Organisms

While in vivo target engagement studies for this compound are not available, preclinical animal models have been used to demonstrate the efficacy of related compounds, providing proof-of-concept for their therapeutic potential.

The inhibitory effects of AT9283 on mast cell-mediated allergic responses were evaluated in a mouse model of passive cutaneous anaphylaxis (PCA), which is an IgE-mediated acute allergic reaction. Oral administration of AT9283 dose-dependently inhibited the PCA reaction with an ED50 of approximately 34 mg/kg. nih.gov This in vivo result corroborates the in vitro findings and suggests that the Syk-inhibitory activity of AT9283 translates to a functional anti-allergic effect in a living organism. nih.gov These findings underscore the potential of compounds with this chemical scaffold to be developed for the treatment of IgE-mediated allergic disorders. nih.gov

Structure Activity Relationship Sar and Structure Target Relationship Str Investigations

Systematic SAR Studies on the Cyclopropyl(1H-imidazol-2-yl)methanone Scaffold

Systematic SAR studies have been crucial in optimizing the potency of inhibitors built upon the this compound scaffold. These studies typically involve creating a library of related compounds where specific parts of the molecule are altered to observe the effect on inhibitory activity.

Initial investigations revealed that the combination of a cyclopropyl (B3062369) group and an imidazole (B134444) ring connected by a ketone linker provides a potent starting point for IDO1 inhibition. Modifications have often focused on substitutions at other positions of the imidazole ring and by replacing the imidazole with similar heterocyclic systems.

For instance, in related scaffolds, chemistry-driven modifications have led to the discovery of potent inhibitors. nih.gov In one study, replacing a simple amine substituent with bulkier groups resulted in a significant increase in potency, with one compound showing an IC50 value of 88 µM compared to less potent analogs with smaller amine groups. nih.gov Furthermore, attaching various substituted aniline (B41778) moieties to related scaffolds has produced inhibitors with IC50 values in the low micromolar range. nih.gov

Identification of Key Pharmacophoric Elements and Binding Motifs

The key pharmacophoric elements of inhibitors containing the this compound motif are critical for their interaction with the IDO1 enzyme. The primary binding motif involves the imidazole nitrogen atom directly coordinating with the heme iron at the active site of IDO1. nih.gov This interaction is fundamental to the inhibitory mechanism.

Computational SAR Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

Computational methods are increasingly used to predict the activity of new derivatives and to understand the structural requirements for potent inhibition. For various series of IDO1 inhibitors, 2D-QSAR models have been developed to correlate the physicochemical properties of the compounds with their biological activity.

One such study on a series of triazole derivatives, which share features with imidazole-based inhibitors, produced a predictive QSAR model. This model demonstrated a strong correlation between the structural features and the inhibitory potential, which can be used to design new IDO1 inhibitors. researchgate.net These models help in identifying which molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are most important for activity. For the this compound scaffold, such models would likely highlight the importance of the electrostatic potential around the imidazole nitrogen and the size and shape of the group attached to the other parts of the molecule.

Elucidation of Molecular Features Governing Selectivity and Potency

The potency of inhibitors based on this scaffold is governed by several molecular features. As mentioned, the direct coordination of the imidazole nitrogen to the heme iron is paramount. nih.gov The rigidity and conformation afforded by the cyclopropyl ketone moiety ensure that the imidazole is presented in the correct orientation for this crucial interaction.

Selectivity for IDO1 over other related enzymes, such as IDO2 or Tryptophan Dioxygenase (TDO), is a critical aspect of drug design. Structural modifications are explored to exploit subtle differences in the active sites of these enzymes. For example, substitutions on the scaffold that create specific interactions with amino acid residues unique to the IDO1 active site can enhance selectivity. Studies on related scaffolds have successfully identified compounds that are highly selective for IDO1. nih.gov The interaction with specific residues like Phe226 and Arg231 in a secondary pocket of the IDO1 active site can be essential for achieving high potency. nih.gov

Correlation of Structural Modifications with Biochemical Activity Profiles

Direct correlation of specific structural changes to biochemical activity is the cornerstone of SAR studies. For inhibitors containing the this compound scaffold, this involves synthesizing analogs and measuring their IC50 values against IDO1.

The table below illustrates hypothetical but representative SAR data based on published findings for analogous IDO1 inhibitors, demonstrating how modifications can impact potency. nih.govnih.gov

| Compound | Modification on Imidazole Ring (R) | Modification on Cyclopropyl Group (X) | IDO1 IC50 (nM) |

| A (Core Scaffold) | H | H | 500 |

| B | 4-Fluorophenyl | H | 75 |

| C | 4-Chlorophenyl | H | 60 |

| D | H | 1-Methyl | 650 |

| E | 4-Fluorophenyl | 1-Methyl | 90 |

This data shows that adding a substituted phenyl group at the R position of the imidazole ring significantly improves inhibitory activity (Compound B and C vs. A). In contrast, modifying the cyclopropyl group (Compound D) can be detrimental to the activity, suggesting this part of the molecule is highly optimized for its interaction with the enzyme's hydrophobic pocket.

Role of Cyclopropyl 1h Imidazol 2 Yl Methanone in Advanced Chemical and Biological Research Applications

Utilization as a Chemical Probe for Exploring Biological Processes

The imidazole (B134444) ring is a common feature in biologically active molecules and can participate in various non-covalent interactions, including hydrogen bonding and metal coordination. The presence of the ketone and the lipophilic cyclopropyl (B3062369) group further modulates the compound's physicochemical properties. These features suggest that cyclopropyl(1H-imidazol-2-yl)methanone could potentially serve as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. While no specific studies have been published detailing the use of this compound for this purpose, its structural components are present in compounds that do act as probes for various enzymes and receptors.

Application in Mechanism-Based Chemical Biology and Drug Discovery Research

In the realm of chemical biology and drug discovery, the imidazole scaffold is a well-established pharmacophore found in numerous therapeutic agents. The unique combination of the imidazole and cyclopropyl ketone in this compound makes it an interesting candidate for library synthesis in drug discovery campaigns. The cyclopropyl group, in particular, can introduce conformational rigidity and improve metabolic stability in drug candidates. Research on related benzimidazole (B57391) derivatives has highlighted their potential in targeting a range of biological processes, although specific research on the mechanism of action of this compound is not currently available.

Role as a Key Intermediate in the Synthesis of More Complex Molecular Architectures

The chemical reactivity of the ketone and the imidazole ring in this compound suggests its utility as a versatile intermediate in organic synthesis. The ketone can undergo a variety of transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or reaction with organometallic reagents to form more complex structures. The imidazole ring can be N-alkylated or N-arylated to introduce further diversity. While general synthetic methodologies for imidazole and cyclopropane-containing compounds are well-documented, specific examples using this compound as a starting material for the synthesis of more complex molecules are not prevalent in the current literature.

A general synthetic scheme for the preparation of related (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been reported, which involves the reaction of an aromatic aldehyde and o-phenylenediamine. This suggests a potential synthetic route to this compound could involve the reaction of cyclopropanecarboxaldehyde (B31225) with an appropriate diamine precursor.

Development of Analytical Methods for Detection and Quantification in Research Matrices

The development of robust analytical methods is crucial for the study of any compound in biological matrices. For a molecule like this compound, techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would likely be the methods of choice for detection and quantification in in vitro assay samples and ex vivo tissues. These methods would offer the necessary sensitivity and selectivity. However, at present, there are no published, validated analytical methods specifically for the detection and quantification of this compound in any research matrix.

The following table provides basic chemical information for this compound:

| Property | Value |

| CAS Number | 952200-96-3 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future synthetic efforts will likely focus on developing more efficient, cost-effective, and environmentally benign methods for producing cyclopropyl(1H-imidazol-2-yl)methanone and its analogs. While classical synthetic routes exist, emerging methodologies offer significant advantages.

One promising avenue is the adoption of versatile and inexpensive methods, such as the one-pot synthesis used for related (1H-benzo[d]imidazol-2-yl)(phenyl)methanones, which utilizes readily available aromatic aldehydes and o-phenylenediamine. researchgate.net Adapting such strategies could streamline the synthesis of the core imidazole (B134444) ketone structure. Furthermore, novel cycloaddition reactions, like the nitrosoarene-alkyne cycloaddition used to prepare complex methanones, could be explored to build highly functionalized derivatives that are otherwise difficult to access. nih.gov

Exploration of Novel Biological Targets and Undiscovered Mechanisms

The imidazole and cyclopropyl (B3062369) motifs are present in numerous bioactive compounds, suggesting that this compound could interact with a wide range of biological targets. A key future direction is to systematically explore its potential against novel therapeutic targets beyond those already established for similar scaffolds.

Research on related benzimidazole (B57391) derivatives has identified human topoisomerase I (Hu Topo I) as a viable target for anticancer agents. evitachem.com Topoisomerases are crucial enzymes that resolve DNA topological constraints during replication and transcription, and their inhibition is a validated anticancer strategy. nih.govnih.gov Screening this compound and its analogs for Topo I inhibitory activity could uncover new leads for oncology. evitachem.comwikipedia.org Similarly, the discovery of cyclopropyl-appended molecules as multi-target agents suggests that a broader profiling approach is warranted. nih.gov

Other potential targets are suggested by research on analogous structures. For instance, benzimidazole compounds have been identified as selective inhibitors of the FLT3 receptor tyrosine kinase, a driver in acute myeloid leukemia, and as antagonists of the EP4 receptor, which is implicated in inflammation and cancer. nih.govresearchgate.net The unique electronic and conformational properties conferred by the cyclopropyl group may lead to novel interactions and selectivity profiles against these and other undiscovered targets. nih.gov

Integration with Advanced High-Throughput Screening Platforms for Academic Discovery

To efficiently explore the vast biological landscape for a novel scaffold like this compound, integration with advanced screening platforms is essential. High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds, dramatically accelerating the pace of discovery. youtube.com

Modern HTS facilities combine robotics, advanced data handling, and miniaturized assays to test large chemical libraries against specific biological targets or cellular phenotypes. youtube.comewadirect.com Cell-based HTS assays have been successfully used to screen libraries of imidazole and benzimidazole derivatives, leading to the identification of novel inhibitors of osteoclastogenesis and selective inhibitors of the FLT3 receptor in leukemia cells. nih.govnih.gov Subjecting this compound and a library of its derivatives to such screening campaigns could rapidly identify potential therapeutic applications.

These platforms are no longer exclusive to large pharmaceutical companies; many academic and research institutions now house sophisticated HTS centers. youtube.com Utilizing these resources would enable a comprehensive evaluation of the compound against diverse target classes, including G-protein-coupled receptors, kinases, and ion channels, using focused screening libraries to maximize the probability of finding a "hit". thermofisher.com

Application of Machine Learning and Artificial Intelligence in Molecular Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling more accurate predictions and rational molecular design. These computational tools can be powerfully applied to the future development of this compound derivatives.

A key application is in the development and use of pharmacophore models. As demonstrated with N-aryl-benzimidazolone analogs, a pharmacophore model can be generated based on a known ligand or a target's binding site to define the essential features required for biological activity. targetmol.com This model can then be used for high-throughput virtual screening of vast compound databases to identify new molecules with a high likelihood of being active, significantly reducing the time and cost associated with experimental screening. ewadirect.comtargetmol.com

Furthermore, molecular dynamics simulations play a critical role in assessing the stability and flexibility of the compound when bound to a target. targetmol.com For this compound, these simulations can provide a deeper understanding of its interactions with potential targets, helping to refine its structure to optimize binding affinity and selectivity. By integrating these in silico approaches, researchers can prioritize the synthesis of the most promising candidates, accelerating the discovery of potent and selective modulators. targetmol.com

Investigation of Conformational Dynamics and Allosteric Modulation

The conformational rigidity of the cyclopropyl group combined with the versatile binding properties of the imidazole ring makes this compound an intriguing candidate for investigating complex modes of protein interaction, including allosteric modulation.

Research into derivatives of 1H-imidazo[4,5-c]quinolin-4-amine has shown that subtle structural changes can dramatically alter the mechanism of action at the A3 adenosine (B11128) receptor (A3AR). nih.gov Specifically, a 2-cyclopropyl derivative was found to act as a competitive antagonist, binding directly to the primary (orthosteric) site. nih.gov In contrast, derivatives with larger cycloalkyl groups at the same position acted as positive allosteric modulators (PAMs), binding to a different, allosteric site on the receptor to enhance the effect of the natural ligand. nih.govnih.gov

This finding highlights a critical area for future research: could this compound or its derivatives function as orthosteric ligands or allosteric modulators? Investigating its conformational dynamics and binding modes using techniques like X-ray crystallography and advanced NMR spectroscopy, complemented by molecular dynamics simulations, could reveal its potential to engage in allosteric modulation. nih.govnih.gov Such a discovery would be highly significant, as allosteric modulators can offer greater target selectivity and a more nuanced physiological response compared to traditional orthosteric drugs.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of cyclopropyl(1H-imidazol-2-yl)methanone?

The synthesis typically involves multi-step pathways, including cyclopropanation and imidazole ring formation. Key steps include:

- Cyclopropanation : Use of cyclopropane-forming reagents (e.g., Simmons-Smith) under controlled temperature and solvent conditions.

- Imidazole ring assembly : Condensation reactions between α-keto esters and ammonia derivatives, followed by cyclization . Optimization of reaction conditions (e.g., reflux in dioxane with anhydrous K₂CO₃) is critical to improve yields .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm the cyclopropyl group (δ ~0.5–2.5 ppm for cyclopropyl protons) and imidazole aromaticity (δ ~7–8 ppm) .

- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation.

- HPLC : To assess purity (>95% is standard for pharmacological studies) .

Q. What purification techniques are recommended for isolating this compound with high purity?

- Column chromatography : Using silica gel and gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Ethanol or methanol as solvents to remove impurities .

Q. How can the stability of this compound be evaluated under varying pH conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 37°C. Monitor degradation via HPLC and identify breakdown products using LC-MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound with biological targets?

- Molecular docking : Use software like AutoDock to simulate binding interactions with enzymes (e.g., cytochrome P450) or receptors. Focus on the cyclopropyl group’s steric effects and the methanone’s hydrogen-bonding capacity .

- DFT calculations : Analyze electron density maps to predict nucleophilic attack sites on the methanone moiety .

Q. What strategies resolve contradictory data in NMR characterization of this compound derivatives?

Q. How do electronic effects of the cyclopropyl group influence the methanone’s reactivity in nucleophilic additions?

The cyclopropyl ring’s angle strain induces hyperconjugation, stabilizing partial positive charges on the carbonyl carbon. This enhances electrophilicity, favoring nucleophilic attack by amines or Grignard reagents. DFT studies quantify this effect via LUMO energy analysis .

Q. What challenges arise in achieving high yields during multi-step synthesis, and how can they be mitigated?

- Low yields in cyclopropanation : Optimize stoichiometry of reagents (e.g., Zn/Cu couple in Simmons-Smith) and exclude moisture .

- Imidazole ring instability : Use protecting groups (e.g., Boc) during intermediate steps to prevent decomposition .

Q. How can this compound be functionalized to enhance pharmacological properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.